methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core linked to a methyl benzoate group via a carboxamide bridge. This structure combines electron-rich aromatic systems with a polar ester moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its characterization relies on NMR, IR, and mass spectrometry (HRMS), consistent with related thiazolo[3,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
methyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDYAYMSELHIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures and solvents to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has been studied for its potential antibacterial and antitubercular properties. Its derivatives are being explored for their ability to inhibit the growth of various pathogens.
Medicine: The compound's derivatives are being investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazolo[3,2-a]pyrimidine scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Key analogues include:
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Substituents: Furan-2-ylmethyl group instead of methyl benzoate. Comparison: The furan group may enhance metabolic stability compared to the ester, but reduced lipophilicity could limit membrane permeability.
4-((3-(3-Aminophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic Acid Substituents: Sulfonic acid and 3-aminophenyl groups. Synthesis: 62.7% yield; IR bands at 3457 cm⁻¹ (NH₂) and 1669 cm⁻¹ (C=O) . Comparison: The sulfonic acid group improves aqueous solubility but may reduce bioavailability due to high polarity.
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Substituents : Ethyl ester, trimethoxybenzylidene, and phenyl groups.
- Crystallography : Puckered pyrimidine ring (flattened boat conformation) and C–H···O hydrogen bonding in the crystal lattice .
- Comparison : Bulkier substituents (e.g., trimethoxybenzylidene) may hinder solubility but enhance π-π stacking interactions.
Physicochemical Properties
Biological Activity
Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14N4O3S
- Molecular Weight : 342.37 g/mol
- CAS Number : 851945-46-5
The compound features a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antibacterial and antifungal activities . In vitro studies indicated that this compound effectively inhibits the growth of several pathogenic microorganisms, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties . It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In animal models, treatment with this compound resulted in reduced edema and inflammation markers, suggesting its potential utility in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.
- Interfere with Nucleic Acid Synthesis : The thiazolo-pyrimidine structure may interact with DNA or RNA synthesis pathways in microbial cells, contributing to its antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
